molecular formula C16H20 B1294804 2,7-Diisopropylnaphthalene CAS No. 40458-98-8

2,7-Diisopropylnaphthalene

Cat. No. B1294804
CAS RN: 40458-98-8
M. Wt: 212.33 g/mol
InChI Key: YGDMAJYAQCDTNG-UHFFFAOYSA-N
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Description

2,7-Diisopropylnaphthalene is a chemical compound with the molecular formula C16H20 . Its molecular weight is 212.3300 . It is also known by other names such as 2,7-bis(1-methylethyl)naphthalene .


Molecular Structure Analysis

The molecular structure of 2,7-Diisopropylnaphthalene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,7-Diisopropylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 305.8±12.0 °C at 760 mmHg, and a flash point of 142.5±10.3 °C . It has a molar refractivity of 72.5±0.3 cm3, and its polarizability is 28.7±0.5 10-24 cm3 .

Scientific Research Applications

DIPN is used as a solvent for carbonless copy paper . The oil consists of a mixture of isomers of diisopropylnaphthalene . Some key properties are broad liquid range, low volatility, and low toxicity .

  • Solvent for Carbonless Copy Paper

    • DIPN is used as a solvent for carbonless copy paper . The oil consists of a mixture of isomers of diisopropylnaphthalene . Some key properties are broad liquid range, low volatility, and low toxicity .
  • Inhibitor for Potato Sprouting

    • One component of DIPN, 2,6-diisopropylnaphthalene, has been used to inhibit the sprouting of potatoes during storage, especially in combination with chlorpropham . It is intended for use in the manufacturing of products intended to prevent sprouting of stored potatoes .

As mentioned earlier, Diisopropylnaphthalenes (DIPN), which includes 2,7-Diisopropylnaphthalene, are known to be used as a solvent for carbonless copy paper and as an inhibitor for potato sprouting .

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, the affected area should be washed with soap and water . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced unless advised to do so by a physician or Poison Control Center .

properties

IUPAC Name

2,7-di(propan-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMAJYAQCDTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891389
Record name 2,7-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diisopropylnaphthalene

CAS RN

40458-98-8
Record name 2,7-Diisopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40458-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diisopropylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040458988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-diisopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-DIISOPROPYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUS7F7X0T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
MH Jamróz, JC Dobrowolski, R Brzozowski - Journal of molecular structure, 2006 - Elsevier
The IR and Raman spectra of three diisopropylnaphthalene (DIPN) isomers, 2,6-; 2,7-, and 2,3-DIPN, were calculated at the B3PW91/6-311G* level and were interpreted in terms of …
Number of citations: 198 www.sciencedirect.com
SA Ibrahim, G Henderson, RA Laine… - African Crop Science …, 2007 - researchgate.net
Naphthalene and ten derivatives were evaluated for initial and residual toxicity, route of penetration and speed of toxic action on C. formosanus. In no-choice treated filter paper assays …
Number of citations: 2 www.researchgate.net
R Brzozowski, JC Dobrowolski, MH Jamróz… - Journal of Molecular …, 2001 - Elsevier
The concentrations of diisopropylnaphtalene (DIPN) isomers in experimental equilibrium mixtures obtained on amorphous aluminosilicate and HY zeolite have been measured by GC …
Number of citations: 21 www.sciencedirect.com
T Krithiga, A Vinu, K Ariga, B Arabindoo… - Journal of Molecular …, 2005 - Elsevier
The protonated cubic mesoporous aluminosilicate (Al-MCM-48) molecular sieves have been synthesized hydrothermally and characterized by powder X-ray diffraction (XRD), nitrogen …
Number of citations: 39 www.sciencedirect.com
E Kikuchi, K Sawada, M Maeda, T Matsuda - Studies in Surface Science …, 1994 - Elsevier
Liquid phase alkylation of naphthalene with propene was investigated using silica-alumina and mordenite as catalysts. 2,6- and 2,7-diisopropylnaphthalene (DIPN) were selectively and …
Number of citations: 30 www.sciencedirect.com
B Schroeder, LR Gomes, JN Low - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C16H20, one of the isopropyl groups shows almost equal displacements [1.252 (1) and −1.270 (1) Å] of its methyl-C atoms from the mean plane of the …
Number of citations: 1 scripts.iucr.org
AD Schmitz, C Song - Catalysis letters, 1996 - Springer
Isopropylation of naphthalene was examined over two dealuminated H-mordenites (HM) having SiO 2 /Al 2 O 3 molar ratio of 38 (HM38) and 74 (HM74). Experiments were done in …
Number of citations: 69 link.springer.com
R Anand, R Maheswari, KU Gore, SS Khaire… - Applied Catalysis A …, 2003 - Elsevier
Naphthalene alkylation with isopropyl alcohol (IPA) to obtain 2,6-diisopropylnaphthalene (2,6-DIPN) was studied over HY and steam-treated HY zeolite catalysts in a continuous down …
Number of citations: 45 www.sciencedirect.com
MJ Zhang, HB Peng, SD Shen, YH Sun… - Se pu= Chinese …, 2000 - europepmc.org
Shape selective isopropylation products of coal tar naphthalene over different zeolite catalysts have been studied by capillary gas chromatography/mass spectrometry (CGC/MS) …
Number of citations: 1 europepmc.org
Y Shirato, K Shimokawa, M Shimura - Zeolites, 1991 - Elsevier
Number of citations: 0

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